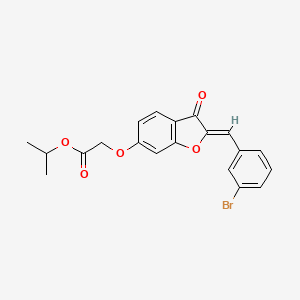
(Z)-isopropyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzofuran derivative with the molecular formula C17H10BrO5 . It has an average mass of 374.163 Da and a monoisotopic mass of 372.971710 Da .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as EI-MS, CHN-elemental analysis, FT-IR, UV-visible, and 1H and 13C-NMR . The structure can also be computed by DFT-optimization, MEP, Mulliken, NPA, IR- B3LYP/6-311++G (d), and SCF-TD-DFT .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research in the field of organic synthesis often explores the development of novel compounds with potential applications in medicinal chemistry, material science, and as intermediates in complex synthetic pathways. For instance, the synthesis and characterization of new mononuclear Zn(II) complexes involving Schiff base-type ligands have been extensively studied for their potential applications in catalysis and material science. These complexes are characterized using spectroscopic methods and single-crystal X-ray diffraction to understand their structural properties and reactivity patterns (Lan‐Qin Chai et al., 2016). Such studies are fundamental for the development of new materials with specific electronic and photophysical properties.
Catalysis and Reaction Mechanisms
In the realm of catalysis, the design and synthesis of catalysts that facilitate efficient and selective chemical transformations are crucial. Research on the cyclization of certain substrates in the presence of platinum-olefin catalyst systems, leading to the formation of multisubstituted compounds, showcases the importance of catalyst choice in directing the outcome of chemical reactions. These findings are significant for the synthesis of complex organic molecules with potential applications in drug development and material science (I. Nakamura et al., 2008).
Material Science Applications
The development of new materials with unique properties is another area where compounds with complex structures find applications. For example, research on semiconducting sensor materials and their catalytic properties in specific reactions reflects the intersection of material science and chemistry. The evaluation of oxidative-reductive properties on the acid-base surfaces of oxide compositions reveals insights into their potential applications in sensors and catalysis (W. Turek et al., 2007).
Direcciones Futuras
Benzofuran derivatives, including this compound, have potential applications in various fields such as pharmaceutical industries, pharmacology, biotech, specialty chemicals, perfumery, and fluorescence-based assays . Therefore, future research could focus on exploring these applications further and developing eco-friendly synthetic methods .
Propiedades
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO5/c1-12(2)25-19(22)11-24-15-6-7-16-17(10-15)26-18(20(16)23)9-13-4-3-5-14(21)8-13/h3-10,12H,11H2,1-2H3/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMDZUKHOCZFHP-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B2981220.png)
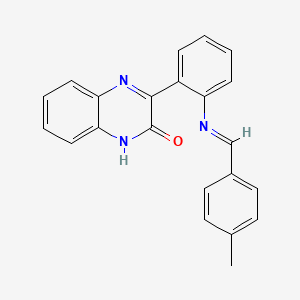
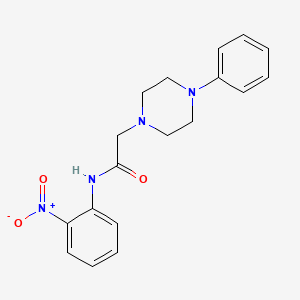
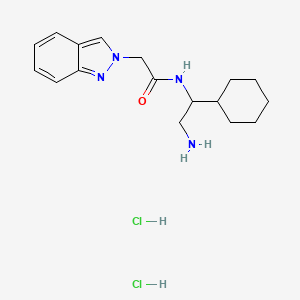
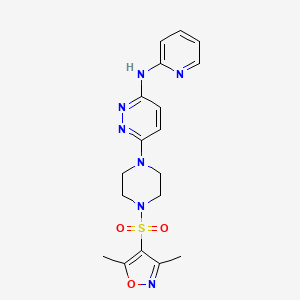
![N-(4-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2981228.png)
![(2Z)-3-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2981229.png)
![2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2981230.png)
![(3,6-Dichloropyridin-2-yl)-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone](/img/structure/B2981233.png)
![N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2981234.png)
![2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2981235.png)
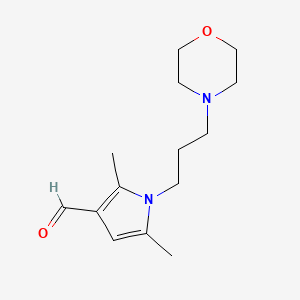
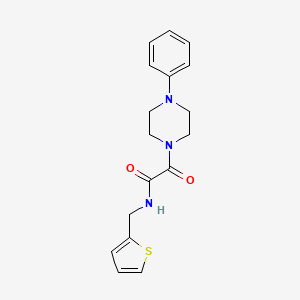
![N-[1-(2-fluorophenyl)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2981243.png)
